molecular formula C6H4BrClN4 B1445643 3-Bromo-7-chloro-1-méthyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1260787-71-0

3-Bromo-7-chloro-1-méthyl-1H-pyrazolo[4,3-d]pyrimidine

Numéro de catalogue: B1445643
Numéro CAS: 1260787-71-0
Poids moléculaire: 247.48 g/mol
Clé InChI: XYEGGXQLIPIEEV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a chemical compound . It is associated with the class of compounds known as pyrazolopyridines .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .

Applications De Recherche Scientifique

Synthèse de Dérivés

Le squelette de pyrazolo[4,3-d]pyrimidine est une structure polyvalente en chimie médicinale, souvent utilisée comme point de départ pour synthétiser divers dérivés ayant des applications thérapeutiques potentielles. Les chercheurs ont développé de nombreuses stratégies synthétiques pour créer des dérivés de 1H-pyrazolo[3,4-b]pyridine, qui pourraient également s'appliquer à la « 3-Bromo-7-chloro-1-méthyl-1H-pyrazolo[4,3-d]pyrimidine » .

Activité Anticancéreuse

Les dérivés de pyrimidine ont été évalués pour leurs propriétés anticancéreuses. Par exemple, certains nouveaux dérivés de pyrimidine contenant du 1,2,4-triazole ont montré une activité efficace dans les lignées cellulaires cancéreuses en utilisant des tests comme le test MTT . Cela suggère que la « this compound » pourrait également faire l'objet de recherches pour ses effets anticancéreux potentiels.

Inhibition de la Kinase

Les dérivés de pyrimidine fusionnés ont été étudiés pour leur activité inhibitrice contre diverses kinases. Un dérivé de 3-pyridylfuro[2,3-d]pyrimidine a présenté une activité inhibitrice sélective et puissante contre la kinase GSK-3b . Cela indique que la « this compound » pourrait être explorée pour des applications d'inhibition de la kinase.

Ciblage de la Kinase Dépendante de la Cycline (CDK)

Les composés de pyrazolo[4,3-d]pyrimidine ont été conçus comme de nouveaux composés ciblant la CDK2. Ces composés ont montré des activités cytotoxiques supérieures contre diverses lignées cellulaires cancéreuses , suggérant une application potentielle dans le ciblage des CDK pour la thérapie du cancer.

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial enzymes that regulate the cell cycle, and their dysregulation is often associated with cancer. This compound interacts with CDK2/cyclin A2 complex, inhibiting its activity and thereby preventing the phosphorylation of key substrates required for cell cycle progression . The interaction between 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and CDK2 involves hydrogen bonding with the active site residues, leading to effective inhibition of the enzyme .

Cellular Effects

3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine exerts profound effects on various cell types and cellular processes. In cancer cells, this compound induces cell cycle arrest at the G1 phase, thereby inhibiting cell proliferation . Additionally, it promotes apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic proteins such as Bax . The compound also affects cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . By modulating these pathways, 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine can effectively inhibit tumor growth and progression.

Molecular Mechanism

The molecular mechanism of action of 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine involves its binding to the active site of CDK2, where it forms hydrogen bonds with key residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets required for cell cycle progression . Additionally, the compound induces conformational changes in the CDK2/cyclin A2 complex, further enhancing its inhibitory effects . The inhibition of CDK2 activity leads to cell cycle arrest and apoptosis, contributing to its anti-cancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity against CDK2 for extended periods . Prolonged exposure to the compound can lead to its gradual degradation, resulting in reduced efficacy . Long-term studies have shown that continuous treatment with 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine can lead to sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in toxicity . Therefore, careful dose optimization is essential to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The compound also affects metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production . Additionally, it interacts with cofactors such as NADH and FADH2, influencing their redox states and impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins such as albumin can sequester the compound, affecting its bioavailability and distribution . The localization and accumulation of 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine within specific tissues are influenced by these interactions, impacting its therapeutic efficacy .

Subcellular Localization

The subcellular localization of 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications such as phosphorylation can influence its localization, directing it to specific compartments or organelles . For instance, phosphorylation of the compound can enhance its nuclear localization, allowing it to interact with nuclear proteins and modulate gene expression . These localization dynamics are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential .

Propriétés

IUPAC Name

3-bromo-7-chloro-1-methylpyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN4/c1-12-4-3(5(7)11-12)9-2-10-6(4)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEGGXQLIPIEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)Br)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857694
Record name 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260787-71-0
Record name 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 5
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.